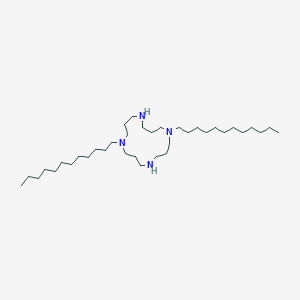
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane is a macrocyclic compound that belongs to the class of tetraazacycloalkanes. This compound is characterized by its large ring structure containing four nitrogen atoms and two long dodecyl chains. It is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane typically involves the cyclization of linear tetraamines with dodecyl halides. One common method includes the reaction of 1,5,9,13-tetraazacyclohexadecane with dodecyl bromide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dodecyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of new tetraazacyclohexadecane derivatives with different alkyl or aryl groups.
Scientific Research Applications
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with biologically relevant metal ions.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is exploited in various applications, such as catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
1,5,9,13-Tetraazacyclohexadecane: Similar structure but without the dodecyl chains.
1,5,9,13-Tetrathiacyclohexadecane: Contains sulfur atoms instead of nitrogen, leading to different chemical properties.
1,5,9,13-Tetramethyl-1,5,9,13-tetraazacyclohexadecane: Methyl groups instead of dodecyl chains, affecting its solubility and reactivity.
Uniqueness
1,9-Didodecyl-1,5,9,13-tetraazacyclohexadecane is unique due to its long dodecyl chains, which impart hydrophobic properties and enhance its ability to interact with lipid membranes. This makes it particularly useful in applications involving biological systems and materials science.
Properties
CAS No. |
110076-38-5 |
|---|---|
Molecular Formula |
C36H76N4 |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
1,9-didodecyl-1,5,9,13-tetrazacyclohexadecane |
InChI |
InChI=1S/C36H76N4/c1-3-5-7-9-11-13-15-17-19-21-31-39-33-23-27-37-29-25-35-40(36-26-30-38-28-24-34-39)32-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36H2,1-2H3 |
InChI Key |
BLSBVIKCCCWCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1CCCNCCCN(CCCNCCC1)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















